2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-23-18-5-3-2-4-17(18)19(22)20-14-15-6-10-21(11-7-15)16-8-12-24-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIFEEHCVZDIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine and tetrahydrothiopyran intermediates, followed by their coupling with a benzamide derivative.
Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine.
Synthesis of Tetrahydrothiopyran Intermediate: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Coupling Reaction: The final step involves coupling the piperidine and tetrahydrothiopyran intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzamide groups are likely involved in hydrogen bonding and hydrophobic interactions with the target, while the piperidine and tetrahydrothiopyran rings provide structural stability and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound’s unique tetrahydro-2H-thiopyran-4-yl substituent is compared below with similar benzamide derivatives:
Simpler Benzamide Derivatives
- 2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride (): Lacks the tetrahydrothiopyran group. Molecular weight: 270.76 g/mol. Safety: No GHS classification, suggesting low acute toxicity .
GlyT-1 Inhibitors
Thieno[2,3-d]Pyrimidine Derivatives ():
- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide: Replaces piperidine with a thienopyrimidine heterocycle. Activity: Anti-microbial (bacterial/fungal) .
Piperazine-Based Analog ():
Comparative Data Table
Functional Implications
- Tetrahydrothiopyran vs.
- Heterocyclic Replacements: Thienopyrimidine derivatives () exhibit anti-microbial activity, suggesting divergent therapeutic applications compared to piperidine-based benzamides.
Biological Activity
2-Methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Piperidine Intermediate : Synthesized through reductive amination using an aldehyde and an amine.
- Tetrahydrothiopyran Intermediate : Achieved via hydrogenation of dihydropyran with a catalyst such as Raney nickel.
- Coupling Reaction : The final product is formed by coupling the piperidine and tetrahydrothiopyran intermediates with a benzamide derivative.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The functional groups (methoxy and benzamide) facilitate hydrogen bonding and hydrophobic interactions, while the structural components (piperidine and tetrahydrothiopyran) provide stability and specificity in binding.
Antiproliferative Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and hydroxy substituents have shown promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
These findings suggest that the structural features of this compound may confer similar antiproliferative properties.
Antioxidative Activity
In addition to antiproliferative effects, the compound has been evaluated for its antioxidative capabilities. Compounds derived from similar frameworks demonstrated enhanced antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).
Case Studies
- Study on Antiproliferative Activity : A study focused on various N-substituted benzamide derivatives found that introducing methoxy groups significantly improved activity against breast cancer cell lines (IC50 values ranging from 1.2 to 5.3 µM) .
- Antioxidative Potential : Another research highlighted that methoxy-substituted compounds exhibited strong antioxidative properties, which were confirmed through several spectroscopic methods .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxytetrahydropyran | Lacks piperidine and benzamide groups | Limited |
| N-Methylbenzamide | Similar benzamide core; lacks methoxy and piperidine groups | Moderate |
| Tetrahydrothiopyran Derivatives | Similar ring structure; different functional groups | Variable |
The combination of functional groups in this compound provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
